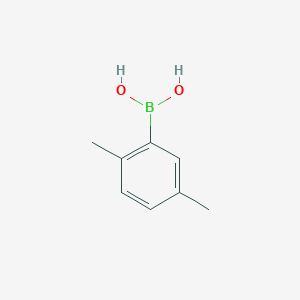
2,5-Dimethylphenylboronic acid
Cat. No. B123717
Key on ui cas rn:
85199-06-0
M. Wt: 149.98 g/mol
InChI Key: OOMZKLJLVGQZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06323373B1
Procedure details


Magnesium turnings (13.3 g; 0.55 mol) are introduced into a baked-out, argon-blanketed apparatus, covered with about 30 ml of THF and a few crystals of iodine are added. Without stirring, a few drops of bromo-p-xylene (cf. Example A1 a)) were subsequently added to the solution. The Grignard reaction began very quickly and the remaining bromo-p-xylene (total amount: 92.5 g; about 70 ml; 0.5 mol) was subsequently added dropwise while stirring. The mixture was refluxed for 4 hours and then cooled. The Grignard solution was then transferred in a countercurrent of protective gas into a 500 ml dropping funnel and added dropwise to a solution of trimethyl borate (62.4 g; 67 ml; 0.6 mol) in 350 ml of THF while stirring at −70° C. (time: about 1 hour). A precipitate was formed during this addition. The reaction mixture was allowed to warm to RT overnight and was then introduced while stirring into a mixture of 700 g of ice and 20 ml of concentrated sulfuric acid. The organic phase was separated off, the aqueous phase was extracted three times with chloroform and the combined organic phases were evaporated. The crude product was recrystallized from chloroform/hexane. This gave a colorless microcrystalline powder 47.71 g (64%).





[Compound]
Name
ice
Quantity
700 g
Type
reactant
Reaction Step Five




Name
Yield
64%
Identifiers


|
REACTION_CXSMILES
|
[Mg].II.Br[C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:6]=1[CH3:12].[B:13](OC)([O:16]C)[O:14]C.S(=O)(=O)(O)O>BrC1C=C(C)C=CC=1C.C1COCC1>[CH3:12][C:6]1[CH:7]=[CH:8][C:9]([CH3:11])=[CH:10][C:5]=1[B:13]([OH:16])[OH:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
Step Three
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC(=C1)C)C
|
Step Four
|
Name
|
|
|
Quantity
|
67 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Five
[Compound]
|
Name
|
ice
|
|
Quantity
|
700 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
BrC1=C(C=CC(=C1)C)C
|
Step Seven
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Without stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Example A1 a)) were subsequently added to the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The Grignard reaction
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring at −70° C. (time: about 1 hour)
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A precipitate was formed during this addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then introduced
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted three times with chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined organic phases were evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was recrystallized from chloroform/hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=C(C=C1)C)B(O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 47.71 g | |
| YIELD: PERCENTYIELD | 64% | |
| YIELD: CALCULATEDPERCENTYIELD | 63.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
